(2-bromo-1-cyclopentylethyl)benzene
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Overview
Description
(2-bromo-1-cyclopentylethyl)benzene is an organic compound that features a benzene ring substituted with a 2-bromo-1-cyclopentylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-1-cyclopentylethyl)benzene typically involves the bromination of 1-cyclopentylethylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is polarized by the catalyst, facilitating the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-bromo-1-cyclopentylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentylethylbenzene.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Various substituted benzene derivatives
Oxidation: Benzylic alcohols and ketones
Reduction: Cyclopentylethylbenzene
Scientific Research Applications
(2-bromo-1-cyclopentylethyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is employed in the creation of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2-bromo-1-cyclopentylethyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, attacking the electron-rich benzene ring. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
- Bromobenzene
- Cyclopentylbenzene
- 1-bromo-2-phenylethane
Uniqueness
(2-bromo-1-cyclopentylethyl)benzene is unique due to the presence of both a cyclopentyl group and a bromine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in various fields .
Properties
CAS No. |
958027-84-4 |
---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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